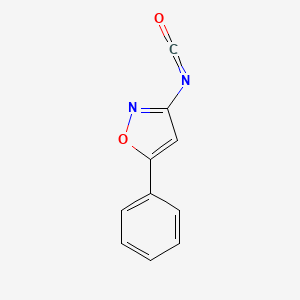

3-Isocyanato-5-phenyl-1,2-oxazole

Description

Properties

CAS No. |

55809-60-4 |

|---|---|

Molecular Formula |

C10H6N2O2 |

Molecular Weight |

186.17 g/mol |

IUPAC Name |

3-isocyanato-5-phenyl-1,2-oxazole |

InChI |

InChI=1S/C10H6N2O2/c13-7-11-10-6-9(14-12-10)8-4-2-1-3-5-8/h1-6H |

InChI Key |

CEKRMJAHUAPURY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)N=C=O |

Origin of Product |

United States |

Preparation Methods

Challenges in Isocyanate Functionalization

Cycloaddition Strategies for Isoxazole Ring Formation

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

The most common route to isoxazoles involves reacting nitrile oxides with alkynes. For 3-isocyanato-5-phenyl-1,2-oxazole, a nitrile oxide bearing a phenyl group and a protected amine at position 3 is ideal:

- Nitrile Oxide Synthesis : 3-Nitro-5-phenylnitrile oxide is prepared by chlorination of 3-nitro-5-phenylaldoxime followed by dehydrohalogenation.

- Cycloaddition : Reacting the nitrile oxide with acetylene derivatives (e.g., ethyl propiolate) under microwave irradiation achieves regioselective isoxazole formation.

- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine.

- Isocyanate Formation : The amine is treated with triphosgene in dichloromethane, yielding the target isocyanate.

Key Advantages : High regioselectivity and modularity.

Limitations : Multi-step synthesis and sensitivity of intermediates.

Halogenation and Nucleophilic Substitution

Synthesis of 3-Chloro-5-phenylisoxazole

Halogenation at position 3 enables subsequent substitution:

- Chlorination : 5-Phenylisoxazole-3-carboxylic acid is treated with PCl₅, yielding 3-chloro-5-phenylisoxazole.

- Substitution with Isocyanate : Reaction with silver isocyanate (AgNCO) in acetonitrile replaces chlorine with -NCO.

Reaction Conditions :

Challenges : AgNCO’s cost and moisture sensitivity limit scalability.

Amine-to-Isocyanate Conversion

Synthesis of 3-Amino-5-phenylisoxazole

Phosgenation of the Amine

3-Amino-5-phenylisoxazole reacts with triphosgene in the presence of triethylamine:

$$ \text{3-NH}2\text{-5-Ph-Isoxazole} + \text{CCl}3\text{OCO}2\text{CCl}3 \rightarrow \text{3-NCO-5-Ph-Isoxazole} + 3 \text{HCl} $$

Conditions :

Safety Note : Triphosgene is less hazardous than phosgene but requires strict moisture control.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Scalability |

|---|---|---|---|---|

| Cycloaddition | 3-Nitro-5-phenylaldoxime | Cycloaddition, reduction | 50–60 | Moderate |

| Halogen Substitution | 5-Phenylisoxazole-3-carboxylic acid | Chlorination, substitution | 60–70 | Low |

| Amine Phosgenation | 3-Nitro-5-phenylisoxazole | Nitration, reduction, phosgenation | 85–90 | High |

The amine route offers superior yield and scalability, making it industrially preferred despite nitro-handling challenges.

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanato-5-phenyl-1,2-oxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form urea or carbamate derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as MnO2, DBU, and bromotrichloromethane are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols are used under mild conditions to form substituted products.

Major Products Formed: The major products formed from these reactions include oxazole derivatives, amine derivatives, and various substituted urea or carbamate compounds .

Scientific Research Applications

3-Isocyanato-5-phenyl-1,2-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isocyanato-5-phenyl-1,2-oxazole involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to the modulation of their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The substituents on the 1,2-oxazole ring significantly influence molecular geometry, electronic properties, and applications. Key analogues include:

*Calculated based on molecular formula C₉H₆N₂O₂.

Key Observations :

Reactivity and Chemical Properties

- Isocyanate Group : Reacts with amines (forming ureas) and alcohols (forming urethanes), enabling use in polymer networks .

- Chloro Substituent : Participates in nucleophilic aromatic substitution, serving as an intermediate for further functionalization .

- Ester Group : Hydrolyzes to carboxylic acids under basic conditions, useful in prodrug design .

- Methoxy/Methyl Groups : Electron-donating effects stabilize the oxazole ring, influencing electrophilic substitution patterns .

Physical Properties

- Crystal Structure : Dihedral angles between the oxazole ring and substituents (e.g., 16.64° in 5-(3-Methylphenyl)-3-phenyl-1,2-oxazole) affect crystallinity and melting behavior .

- Solubility: Polar groups (e.g., ester in Ethyl 5-phenyl-3-isoxazolecarboxylate) enhance solubility in organic solvents compared to nonpolar derivatives .

- Thermal Stability : Isocyanates are thermally labile, whereas halogenated derivatives (e.g., 3-Chloro-5-phenyl-1,2-oxazole) exhibit higher stability .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Isocyanato-5-phenyl-1,2-oxazole, and how can intermediate purity be validated?

- Methodology : A common approach involves introducing the isocyanate group (-NCO) to a pre-functionalized isoxazole scaffold. For example, 5-phenyl-1,2-oxazole derivatives (e.g., 5-phenyl-3-hydroxyisoxazole) can be treated with phosgene or trichloromethyl chloroformate to generate the isocyanate group. Intermediate purity can be validated using HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (e.g., absence of residual phosgene byproducts at δ 8–9 ppm in H NMR). Crystallization from ethyl acetate/hexane mixtures (1:3 v/v) at low temperatures (0–4°C) improves yield and purity .

Q. How can the structural conformation of 3-Isocyanato-5-phenyl-1,2-oxazole be characterized experimentally?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation in dichloromethane/hexane (1:4) at room temperature can be analyzed using a Bruker Kappa APEXII CCD diffractometer. Data refinement with SHELXL (via SHELX-2018/3) provides bond lengths, angles, and dihedral angles. For example, the isoxazole ring’s dihedral angle with the phenyl group (~15–17°) can be compared to computational models (e.g., DFT at B3LYP/6-31G**) to validate geometry .

Q. What spectroscopic techniques are critical for confirming the presence of the isocyanate group in this compound?

- Methodology :

- FT-IR : A sharp peak near 2270–2240 cm confirms the -NCO stretch.

- C NMR : A signal at δ 120–125 ppm corresponds to the isocyanate carbon.

- Raman Spectroscopy : A band at ~1350 cm (C-N stretching) further supports the functional group .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when the experimental structure deviates from computational predictions?

- Methodology : Discrepancies between SCXRD and DFT models (e.g., bond length deviations >0.02 Å) may arise from crystal packing effects. Use hydrogen-bonding graph-set analysis (via Mercury 4.3.1) to identify intermolecular interactions (e.g., C–H⋯π or N–H⋯O) that distort geometry. Refine computational models using periodic boundary conditions (PBC-DFT) to account for lattice forces. Cross-validate with solid-state NMR or temperature-dependent XRD to assess dynamic effects .

Q. What strategies optimize reaction conditions for introducing the isocyanate group while minimizing side reactions?

- Methodology :

- Solvent Selection : Use anhydrous dichloromethane (DCM) or toluene to avoid hydrolysis of -NCO to -NH.

- Temperature Control : Maintain reactions at −10°C to suppress dimerization (e.g., forming ureas).

- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity with phosgene derivatives. Monitor reaction progress via in-situ IR to detect -NCO formation .

Q. How can hydrogen-bonding networks in 3-Isocyanato-5-phenyl-1,2-oxazole crystals influence its reactivity or stability?

- Methodology : Analyze SCXRD data for C–H⋯O/N interactions using PLATON or OLEX2. For example, centrosymmetric dimers stabilized by C–H⋯π interactions (e.g., H⋯centroid distances <3.0 Å) may reduce solubility in polar solvents. Stability assays (TGA/DSC) under humid conditions can correlate degradation rates with hydrogen-bond density. Computational MD simulations (GROMACS) predict solvent accessibility to reactive sites .

Q. What experimental design considerations are critical for studying the compound’s regioselectivity in cycloaddition reactions?

- Methodology :

- Substrate Screening : Test dipolarophiles (e.g., acetylene derivatives) in [3+2] cycloadditions under varying temperatures (25–80°C) and solvents (THF vs. DMF).

- Kinetic vs. Thermodynamic Control : Use H NMR to monitor intermediate formation (e.g., nitrile oxides).

- Isotope Labeling : N-labeled isocyanates can track regioselectivity via N NMR .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.